molecular formula C4H5N5 B154123 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole CAS No. 128854-05-7

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole

Cat. No.: B154123
CAS No.: 128854-05-7
M. Wt: 123.12 g/mol
InChI Key: ULMQVSLWMOJHHU-UHFFFAOYSA-N
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Description

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole is a heterocyclic compound characterized by a fused bicyclic structure containing nitrogen atoms.

Mechanism of Action

Target of Action

Related compounds have shown potential in modulating pim kinases , which play crucial roles in cell survival, proliferation, and differentiation.

Mode of Action

It’s synthesized through hydrazine condensations and c–n ullmann-type cross-coupling reactions . This process might influence its interaction with its targets.

Result of Action

Related compounds have shown potential in inhibiting cell proliferation , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole typically involves the condensation of hydrazine derivatives with suitable precursors. One common method includes the use of hydrazine hydrate and a pyrazole derivative under controlled conditions. The reaction is often facilitated by microwave activation, which enhances the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including hydrazine condensations and C–N Ullmann-type cross-coupling reactions. These methods are optimized for large-scale production by employing efficient catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole has significant applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole stands out due to its unique amino group, which allows for diverse chemical modifications and functionalizations. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5/c5-3-2-1-6-8-4(2)9-7-3/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMQVSLWMOJHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NNC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561729
Record name 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128854-05-7
Record name 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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